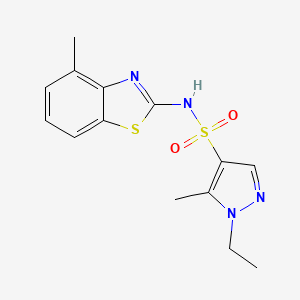

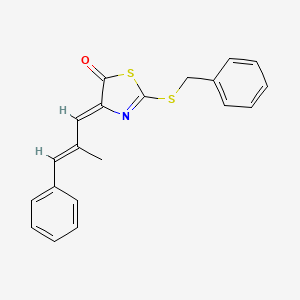

![molecular formula C16H17Cl2N5S B4576236 N-(4-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4576236.png)

N-(4-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Descripción general

Descripción

N-(4-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as TAK-536, is a novel tetrazole derivative that has been synthesized for scientific research purposes. It has been found to have potential therapeutic effects on various medical conditions, including hypertension, heart failure, and diabetes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is synthesized through reactions involving specific precursors and conditions, often yielding derivatives with potential biological activities. For example, a series of chalcones possessing N-substituted ethanamine were synthesized, showing activity against specific strains of Entamoeba histolytica, indicating potential antiamoebic activity. These compounds, including derivatives of N-substituted ethanamine, were characterized through spectral and X-ray diffraction studies (Zaidi et al., 2015).

Biological Activities

Anticholinesterase Activity : Tetrazole derivatives were synthesized and evaluated for their anticholinesterase activities, showing inhibition percentages indicating potential applications in managing conditions related to cholinesterase activity (Mohsen et al., 2014).

Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives were prepared and tested for antiallergy activity, showing significant potency in comparison to standard treatments in the rat PCA model, suggesting their potential as new antiallergy agents (Hargrave et al., 1983).

Cognitive Enhancers : The cognitive enhancer T-588 was studied for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured astrocytes, showing potential for mitigating mitochondrial dysfunction and cell injury, indicating its application in neuroprotective strategies (Phuagphong et al., 2004).

Chemical Properties and Reactions

Reactivity and Derivative Formation : Research on the compound's reactivity involves exploring its interactions and the synthesis of derivatives with various functional groups. For instance, the substitution reactions of benzo[b]thiophen derivatives were studied, providing insights into the chemical behavior and potential for creating a range of compounds with diverse biological activities (Clarke et al., 1973).

Solid-State Characterization : The solid-state characterization of derivatives, including their crystal structures, offers crucial information for understanding the compound's chemical and physical properties. This knowledge is vital for designing and synthesizing new drugs or materials with specific desired characteristics (Silva et al., 2014).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5S.ClH/c17-14-8-6-13(7-9-14)12-18-10-11-23-16-19-20-21-22(16)15-4-2-1-3-5-15;/h1-9,18H,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOBGYTXYWTYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4576157.png)

![2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4576173.png)

![5-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576177.png)

![2-(2-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4576187.png)

![2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4576203.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4576212.png)

![methyl 4-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4576220.png)

![N-(2-hydroxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4576251.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4576258.png)